1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile under acidic or basic conditions.
Attachment of the 2-chlorophenyl group:
Formation of the quinazoline core: The quinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Final coupling: The final step involves coupling the oxadiazole and quinazoline moieties under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazoline core or the oxadiazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazoline core, potentially leading to ring opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium carbonate, or various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a kinase enzyme, leading to reduced phosphorylation of downstream targets.
Comparison with Similar Compounds
Similar Compounds
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione: Similar compounds may include other quinazoline derivatives with different substituents on the oxadiazole or quinazoline rings.
2-chlorophenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
InChI Key |
FKCJRHPPPBAKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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